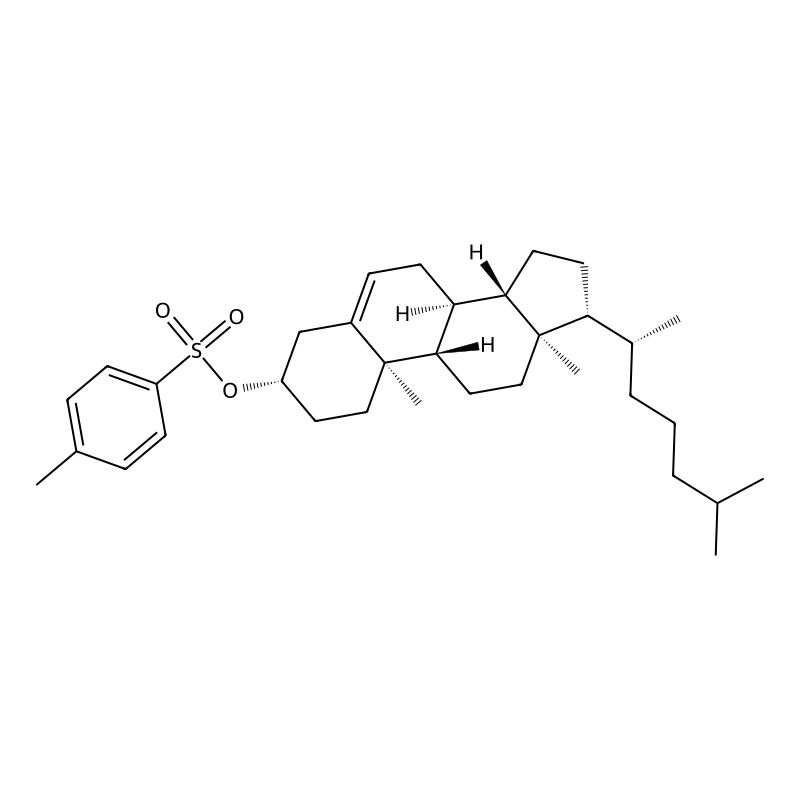

Cholesteryl tosylate

Content Navigation

Researchers facing sluggish substitution reactions on cholesterol benefit from Cholesteryl tosylate’s highly electrophilic tosylate leaving group. It provides:

- Superior reactivity vs. cholesteryl halides, enabling efficient synthesis of alkyl ethers for amphiphilic drug delivery.

- Clean SN2 inversion to 3α-configuration, critical for bioactive steroid analogs.

- Crystalline solid behavior (mp 133-135 °C) avoids thermochromic liquid crystal phase handling issues.

SMolecule ensures consistent purity and rapid global delivery for synthesis programs.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Cholesteryl tosylate (CAS 1182-65-6) is a pivotal synthetic intermediate derived from cholesterol. It is primarily utilized for its chemical properties, where the p-toluenesulfonate (tosylate) group functions as an exceptionally effective leaving group in nucleophilic substitution reactions. [REFS-1, REFS-2] This functionalization transforms the poorly reactive hydroxyl group of cholesterol into a highly reactive site, enabling the efficient synthesis of a wide array of other cholesterol derivatives and steroid-based molecules with high stereochemical control. [3]

Research Fit

References

- [1] Halperin, G., & Gatt, S. (1980). The synthesis of cholesteryl alkyl ethers. Steroids, 35(1), 39–42.

- [2] Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

- [3] Lu, Y., et al. (2015). Supporting Information: New Classes of Functionalized Parylenes and Poly(phenylene vinylene)s via Coupling of Dihaloxylyl Diesters. Royal Society of Chemistry.

Substituting Cholesteryl tosylate with seemingly similar analogs like cholesteryl chloride or other esters (e.g., benzoate) is frequently unviable due to critical differences in reactivity and thermal properties. The tosylate group is a significantly better leaving group than halides, leading to faster reaction rates and higher yields in nucleophilic substitutions. [1] Furthermore, many common cholesteryl esters are procured specifically for their thermochromic liquid crystal properties, forming viscous, ordered phases upon melting. Cholesteryl tosylate, in contrast, behaves as a conventional crystalline solid, which is a crucial processability advantage in synthetic applications where a clean transition to an isotropic solution is required. [2] This makes it a specialized tool for chemical synthesis, not a generic substitute for materials science applications.

Substitution Risk

Superior Precursor Suitability for Ether Synthesis Compared to Halides

For the synthesis of cholesteryl alkyl ethers, a common transformation in steroid chemistry, the use of Cholesteryl tosylate as a precursor is documented as being superior to methods employing alkyl halides or methanesulfonates. [1] The tosylate's enhanced reactivity as a leaving group facilitates more efficient alcoholysis, providing a more effective route for forming the critical C-O ether bond compared to direct substitution on the corresponding cholesteryl halide.

| Evidence Dimension | Synthetic Method Efficacy |

| Target Compound Data | Synthesis via alcoholysis of cholesterol p-toluenesulfonate is the preferred method. |

| Comparator Or Baseline | Etherification using alkyl halides or methanesulfonates. |

| Quantified Difference | Described as 'superior', especially for preparing long-chain unsaturated alkyl ethers. |

| Conditions | Synthesis of seventeen distinct cholesteryl alkyl ethers. |

For researchers synthesizing novel cholesteryl ethers for applications in drug delivery or materials science, this evidence directly supports procuring the tosylate over halides to achieve better synthetic outcomes.

Predictable Thermal Profile: A Crystalline Solid without Liquid Crystal Phases

Unlike many cholesteryl esters that exhibit complex liquid crystal (LC) phases, Cholesteryl tosylate behaves as a conventional crystalline solid with a defined melting point of 150-152 °C. [1] This is a significant contrast to materials like cholesteryl benzoate, which melts at 145 °C into a turbid cholesteric LC phase that persists until a clearing point of 179 °C. [2] The absence of a viscous, anisotropic liquid phase makes the tosylate easier to handle in standard synthesis workflows, ensuring it dissolves cleanly into reaction solvents without forming problematic mesophases.

| Evidence Dimension | Melting and Phase Behavior |

| Target Compound Data | Melts to isotropic liquid at 150-152 °C; no liquid crystal phase reported. |

| Comparator Or Baseline | Cholesteryl Benzoate: Melts at 145 °C (to cholesteric phase), clears at 179 °C (to isotropic liquid). |

| Quantified Difference | Absence of a 34 °C wide liquid crystal phase window seen in the benzoate comparator. |

| Conditions | Standard melting point determination. |

This makes Cholesteryl tosylate the correct choice for chemical synthesis, where predictable solubility and the absence of a viscous liquid crystal phase are critical for processability and reproducibility.

Enables High-Yield and Stereoretentive Activation of Cholesterol's 3β-Hydroxyl Group

The conversion of cholesterol to Cholesteryl tosylate is a high-yield process (e.g., 79-90% yield) that proceeds with retention of the critical stereochemistry at the C-3 position. [REFS-1, REFS-2] Procuring this well-defined, purified intermediate provides a reliable starting point for subsequent SN2 reactions, which occur with predictable inversion of configuration. This two-step sequence offers a higher degree of stereochemical control compared to direct conversion of cholesterol to halides, which can sometimes lead to rearrangements or mixtures of stereoisomers.

| Evidence Dimension | Reaction Yield and Stereocontrol |

| Target Compound Data | 79-90% reported yields for tosylation with retention of configuration. |

| Comparator Or Baseline | In-situ tosylation or direct conversion to halides. |

| Quantified Difference | Provides a high-purity, stereochemically defined intermediate, avoiding yield losses and side products from one-pot procedures. |

| Conditions | Standard tosylation using tosyl chloride and pyridine. |

For any synthesis where the final stereochemistry of the steroid core is critical, starting with purified Cholesteryl tosylate is a more robust and reproducible strategy than less controlled one-pot methods.

High-Yield Synthesis of Novel Cholesteryl Ethers and Thioethers

As a direct consequence of its superior leaving group ability compared to halides, Cholesteryl tosylate is the precursor of choice for synthesizing cholesteryl alkyl ethers, particularly for long-chain or unsaturated alcohols where other methods are less effective. [1] This allows for the creation of novel amphiphilic cholesterol derivatives for use in liposome formulation and drug delivery systems.

Stereospecific Introduction of Azides, Amines, and Other Nucleophiles

When the precise 3α-configuration is required in the final product, Cholesteryl tosylate is the ideal starting material. Its reliable SN2 reaction pathway with nucleophiles like azide or amines ensures a clean inversion of stereochemistry from the starting 3β-configuration, a level of control that is crucial in the synthesis of bioactive steroid analogs.

Preparation of Steroid Dimers and Conjugates for Materials Chemistry

The compound's excellent reactivity and clean handling properties make it highly suitable for reactions with difunctional nucleophiles (e.g., diols, diamines) to form steroid-based dimers. This is a key step in synthesizing specialized bisteroid molecules or liquid crystal polymers where cholesterol units are incorporated into larger molecular architectures. [2]

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

General Manufacturing Information

Explore Compound Types